molecular formula C12H7ClN2 B14549138 2-Chlorobenzo[f][1,7]naphthyridine CAS No. 62141-00-8

2-Chlorobenzo[f][1,7]naphthyridine

Cat. No.: B14549138
CAS No.: 62141-00-8
M. Wt: 214.65 g/mol
InChI Key: DGBIUJDRPUCMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzo[f][1,7]naphthyridine is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[f][1,7]naphthyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-formylquinolines with malonic acid under Knoevenagel reaction conditions, followed by dehydroxychlorination with phosphorus oxychloride . The resulting intermediate is then cyclized with ammonia to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, N-oxides, and reduced derivatives .

Scientific Research Applications

2-Chlorobenzo[f][1,7]naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. It also participates in various biochemical pathways, influencing cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

2-Chlorobenzo[f][1,7]naphthyridine can be compared with other similar compounds such as:

Properties

CAS No.

62141-00-8

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chlorobenzo[f][1,7]naphthyridine

InChI

InChI=1S/C12H7ClN2/c13-8-5-10-9-3-1-2-4-11(9)15-7-12(10)14-6-8/h1-7H

InChI Key

DGBIUJDRPUCMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.